molecular formula C8H5F3N2 B1280790 5-Amino-2-(trifluoromethyl)benzonitrile CAS No. 354814-19-0

5-Amino-2-(trifluoromethyl)benzonitrile

Cat. No. B1280790
M. Wt: 186.13 g/mol
InChI Key: OAIXMLOQLVHQER-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)benzonitrile is a cyanated and trifluoromethylated derivative of aniline . It can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .


Synthesis Analysis

5-Amino-2-(trifluoromethyl)benzonitrile can be synthesized from 5-Fluoro-2-(trifluoromethyl)benzonitrile . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular formula of 5-Amino-2-(trifluoromethyl)benzonitrile is C8H5F3N2 . The exact mass is 186.04000 and the molecular weight is 186.13400 .


Chemical Reactions Analysis

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Physical And Chemical Properties Analysis

The physical form of 5-Amino-2-(trifluoromethyl)benzonitrile is solid . The storage temperature is room temperature, and it should be kept in a dark place and sealed in dry .

Scientific Research Applications

Synthetic Applications

5-Amino-2-(trifluoromethyl)benzonitrile serves as a key intermediate in various synthetic processes. For instance, it has been utilized in the efficient synthesis of 4,5-diamino-2-(trifluoromethyl)benzonitrile, a compound produced in high yield and purity through nonchromatographic processes (Li et al., 2009). Additionally, it acts as an intermediate in the synthesis of bicalutamide, a medication, where it is derived from m-fluoro-(trifluoromethyl)benzene (Zhang Tong-bin, 2012).

In Organic Chemistry Research

In the realm of organic chemistry, 5-Amino-2-(trifluoromethyl)benzonitrile is a significant compound. It has been involved in the synthesis of androgen receptor antagonists like MDV3100, which is synthesized from 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide (Li Zhi-yu, 2012). Moreover, its derivatives are used in the inhibition of the cyclotrimerization of benzonitrile, providing insights into the mechanism of this process (Davies et al., 1997).

Application in Materials Science

This compound has found applications in materials science as well. For instance, it has been used as an additive in polymer solar cells, significantly increasing their power conversion efficiency. This efficiency improvement is attributed to the ordering of P3HT chains in the presence of the compound (Jeong et al., 2011). Additionally, it has been utilized as an electrolyte additive for high-voltage lithium-ion batteries, improving the cyclic stability of the batteries (Huang et al., 2014).

Spectroscopic Analysis

5-Amino-2-(trifluoromethyl)benzonitrile is also relevant in spectroscopic analysis. A study used density functional theory to analyze the vibrational spectra of 2-amino-5-chloro benzonitrile, a related compound, providing valuable information for understanding the vibrational characteristics of these types of compounds (Krishnakumar & Dheivamalar, 2008).

Safety And Hazards

The safety information for 5-Amino-2-(trifluoromethyl)benzonitrile includes a warning signal word and the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIXMLOQLVHQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477666
Record name 5-Amino-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(trifluoromethyl)benzonitrile

CAS RN

354814-19-0
Record name 5-Amino-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-(trifluoromethyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ammonium hydroxide solution (50 mL) was added to a stirred solution of 5-fluoro-2-(trifluoromethyl)benzonitrile (commercially available, for example from Alfa Aesar, Ward Hill, Mass., USA, 2.0 g, 10.6 mmol) in 1,4-dioxane (10 mL) and the reaction mixture was heated to 130° C. for 20 h under 200 psi pressure in a steel bomb. The reaction mixture was evaporated to dryness, and the residue was diluted with DCM and washed with water. The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford the crude product. This was purified by column chromatography (100-200 mesh silica gel), eluting with 20%-40% EtOAc/petroleum ether, to give the title compound (1.2 g).
Quantity
50 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
steel
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0 (± 1) mol
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reactant
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10 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Chandrappa, CV Kavitha, MS Shahabuddin… - Bioorganic & medicinal …, 2009 - Elsevier
In order to explore the anticancer effect associated with the thiazolidinone framework, several 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid …
Number of citations: 110 www.sciencedirect.com

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